Lipophilicity (LogP) Comparison: Sulfur Substituent Increases LogP by >0.39 Units Relative to Oxygen Analog
3-(Methylsulfanyl)cyclobutan-1-ol exhibits a calculated LogP of 0.39 (Chemspace) to 0.8 (XLogP3, Kuujia), which is substantially higher than that of 3-methoxycyclobutan-1-ol, the direct oxygen analog. 3-Methoxycyclobutan-1-ol has reported LogP values of -0.50 (Fluorochem) to 0.16 (Chemscene) . The sulfur atom's larger atomic radius and greater polarizability relative to oxygen result in increased lipophilicity, which directly influences membrane permeability and oral bioavailability in drug candidate optimization [1]. This differential lipophilicity of at least +0.39 LogP units (comparing Chemspace LogP=0.39 vs Fluorochem LogP=-0.50) enables fine-tuning of ADME properties without altering the cyclobutanol scaffold geometry.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.39 (Chemspace) to 0.8 (XLogP3, Kuujia) |
| Comparator Or Baseline | 3-Methoxycyclobutan-1-ol: LogP = -0.50 (Fluorochem) to 0.16 (Chemscene) |
| Quantified Difference | ΔLogP ≥ +0.39 (minimum differential) |
| Conditions | Calculated/predicted partition coefficients; vendor-reported computational data from Chemspace, Kuujia, Fluorochem, Chemscene |
Why This Matters
Higher LogP enables improved passive membrane permeability and may reduce aqueous solubility; this quantitative difference guides selection when balancing permeability versus solubility in lead optimization.
- [1] Meanwell, N.A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 2011, 24, 1420-1456. View Source
